Phenethyl isobutyrate

Description

Properties

IUPAC Name |

2-phenylethyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10(2)12(13)14-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQVBGQWADMTAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044764 | |

| Record name | 2-Phenylethyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to slighty yellow liquid; fruity-rosy odour | |

| Record name | Propanoic acid, 2-methyl-, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenethyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/925/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

230.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Phenylethyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils, 1 mL in 3 Ml 80% ethanol (in ethanol) | |

| Record name | Phenethyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/925/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.987-0.990 | |

| Record name | Phenethyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/925/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

103-48-0 | |

| Record name | 2-Phenylethyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylethyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylethyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLETHYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRZ4RE7DCL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylethyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Phenethyl isobutyrate chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Phenethyl Isobutyrate

Introduction

This compound (CAS No. 103-48-0) is a carboxylic ester characterized by a pleasant fruity and floral aroma.[1][2] It is a synthetic flavoring agent and fragrance ingredient found in various consumer products, including perfumes, cosmetics, and food items.[2][3] In nature, it has been identified in peppermint oils, beer, and cider.[1][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound for researchers, scientists, and professionals in drug development.

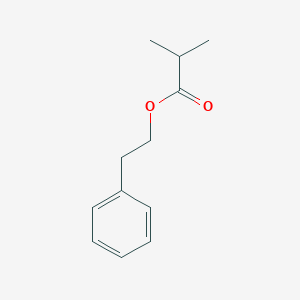

Chemical Structure

This compound is formally derived from the condensation of 2-phenylethanol and isobutyric acid.[5][6] Its chemical structure consists of a phenethyl group attached to an isobutyrate moiety through an ester linkage. The IUPAC name for this compound is 2-phenylethyl 2-methylpropanoate.[5]

Key Structural Features:

-

Ester Functional Group: The central feature of the molecule is the ester group (-COO-), which is responsible for its characteristic fruity odor.

-

Phenyl Group: The presence of a benzene ring (phenyl group) contributes to the aromatic nature of the compound.

-

Isobutyl Group: The branched alkyl chain of the isobutyrate portion influences the molecule's physical properties, such as its solubility and boiling point.

To visualize the chemical structure, the following DOT script can be used to generate a 2D diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2][4] It is characterized by a fruity, rosy odor with a bittersweet taste reminiscent of unripe plum, pineapple, and banana.[1] It is practically insoluble in water but soluble in alcohol and most non-volatile oils.[1][4]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₂ | [1][3] |

| Molecular Weight | 192.25 g/mol | [1] |

| Boiling Point | 250 °C (lit.) | [1][4] |

| Density | 0.988 g/mL at 25 °C (lit.) | [1][4] |

| Refractive Index | n20/D 1.4873 (lit.) | [1][4] |

| Flash Point | 227 °F (108.3 °C) | [1] |

| Vapor Pressure | 3.626 - 45 Pa at 25°C | [1] |

| Water Solubility | 51-160 mg/L at 20-25℃ | [1][4] |

| LogP | 3.5 at 35℃ | [1] |

Experimental Protocols

Synthesis

Method 1: Esterification of Phenethyl Alcohol with Isobutyric Acid

The most common method for synthesizing this compound is through the Fischer esterification of phenethyl alcohol with isobutyric acid, typically in the presence of an acid catalyst.[2][6]

Materials:

-

Phenethyl alcohol

-

Isobutyric acid

-

Strong acid catalyst (e.g., sulfuric acid)

-

Solvent (e.g., toluene for azeotropic removal of water)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Combine equimolar amounts of phenethyl alcohol and isobutyric acid in a round-bottom flask.

-

Add a catalytic amount of sulfuric acid.

-

Add a solvent like toluene to facilitate the removal of water via a Dean-Stark apparatus.

-

Reflux the mixture until the theoretical amount of water is collected.

-

Cool the reaction mixture and wash it with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Wash again with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation.

Method 2: From Ethyl 2,2,4-trimethyl-3-ketopentanoate

An alternative synthesis involves the reaction of ethyl 2,2,4-trimethyl-3-ketopentanoate with phenylethyl alcohol.[7]

Materials:

-

Ethyl 2,2,4-trimethyl-3-ketopentanoate

-

Phenylethyl alcohol

-

Sodium methylate (catalyst)

Procedure:

-

Charge a distilling flask equipped with an agitator, a reflux-type packed distilling column, and a thermometer with approximately 1 mole of ethyl 2,2,4-trimethyl-3-ketopentanoate and 2 moles of phenylethyl alcohol.

-

Add about 2% by weight of sodium methylate, based on the amount of the ketopentanoate.

-

Heat the mixture under reflux.

-

The progress of the reaction can be monitored by the distillation of ethanol.

-

After the reaction is complete, the product, this compound, can be isolated and purified by vacuum distillation.[7]

The following diagram illustrates the general workflow for the esterification synthesis:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Analysis

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. Characteristic peaks for the aromatic protons of the phenyl group, the methylene protons of the ethyl chain, the methine proton of the isobutyryl group, and the methyl protons would be expected.[8]

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons.[9]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. A strong absorption band characteristic of the C=O stretching of the ester group is typically observed around 1730 cm⁻¹. Other bands corresponding to C-O stretching and the aromatic C-H and C=C bonds will also be present.[5]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 192, corresponding to its molecular weight. Common fragments would result from the cleavage of the ester bond.[5][10]

Applications

This compound is widely utilized in several industries due to its favorable sensory properties and good solubility in oils.[2]

-

Fragrance Industry: It is a common ingredient in perfumes and personal care products, where it imparts sweet, floral, and fruity notes.[2][3]

-

Flavor Industry: It is used as a flavoring agent in a variety of food products, including beverages, ice cream, candy, and baked goods, to provide a fruity and honey-like taste.[1][2]

-

Cosmetics: In cosmetic formulations, it can act as a skin-conditioning agent and fragrance enhancer in lotions and creams.[2][3]

-

Pharmaceuticals: It has been explored for potential use in pharmaceutical formulations as an excipient to mask unpleasant odors of active ingredients.[2]

Safety and Handling

This compound is considered to have low toxicity. The oral LD50 in rats is reported to be 5200 mg/kg.[4][11] It is a combustible liquid and should be stored in a cool, dry, and well-ventilated place away from heat and open flames.[11][12] When handling, it is recommended to use personal protective equipment such as gloves and safety goggles to avoid contact with skin and eyes.[11][12]

References

- 1. This compound | 103-48-0 [chemicalbook.com]

- 2. Phenyl Ethyl Isobutyrate (103-48-0) | Supplier & Exporter [chemicalbull.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C12H16O2 | CID 7655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. US3057914A - Process for the preparation of isobutyrate esters - Google Patents [patents.google.com]

- 8. This compound(103-48-0) 1H NMR spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. The Good Scents Company safety data sheet for this compound [thegoodscentscompany.com]

A Technical Guide to the Synthesis of Phenethyl Isobutyrate from Phenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for producing phenethyl isobutyrate, a valuable ester recognized for its characteristic fruity, floral aroma, from phenethyl alcohol. The document provides a comparative analysis of the classical Fischer-Speier esterification and the emerging green alternative of enzymatic synthesis. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to assist researchers in the selection and implementation of the most suitable synthetic strategy.

Introduction

This compound (2-phenylethyl 2-methylpropanoate) is a carboxylic ester formed from the formal condensation of phenethyl alcohol and isobutyric acid.[1] It is utilized as a flavoring and fragrance agent. This guide explores two principal methods for its synthesis: the acid-catalyzed Fischer-Speier esterification and biocatalytic enzymatic synthesis, offering a comprehensive overview for laboratory and industrial applications.

Comparative Synthesis Methodologies

The selection of a synthetic route depends on factors such as desired yield, purity requirements, cost, and environmental considerations. This section compares the traditional acid-catalyzed approach with modern enzymatic methods.

Fischer-Speier Esterification

Fischer-Speier esterification is a robust and widely used method involving the reaction of a carboxylic acid (isobutyric acid) with an alcohol (phenethyl alcohol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][3] The reaction is reversible, and to achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of one of the reactants or by removing the water byproduct as it forms, often with a Dean-Stark apparatus.[2]

Enzymatic Synthesis

Enzymatic synthesis has gained prominence as a sustainable alternative, operating under mild conditions and offering high selectivity.[4] This method commonly employs lipases, such as the immobilized Candida antarctica lipase B (Novozym 435), to catalyze the esterification.[5][6][7] The efficiency of enzymatic synthesis is influenced by several parameters, including the choice of enzyme, substrate molar ratio, temperature, and the solvent system.[8] While direct esterification is common, transesterification using an acyl donor like a vinyl ester can also be employed to achieve high conversion rates.[9][10]

Quantitative Data Summary

The following tables provide a summary of quantitative data for the synthesis of this compound and related esters, offering a comparison of the two primary methods.

Table 1: Fischer-Speier Esterification of Phenethyl Alcohol and Analogs

| Product Ester | Carboxylic Acid | Alcohol | Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ethyl Isobutyrate | Isobutyric Acid | Ethanol | p-TsOH | Reflux in cyclohexane with water removal | 68.9% | [11] |

| (1,3-Dimethylbutyl) Acetate | Acetic Acid | 4-Methyl-2-pentanol | H₂SO₄ | Reflux | 55.1% |[12] |

Table 2: Enzymatic Synthesis of Phenethyl Esters using Lipase Catalysts

| Product Ester | Acyl Source | Alcohol | Catalyst (Lipase) | Reaction Conditions | Conversion/Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenethyl Formate | Formic Acid | Phenethyl Alcohol | Novozym 435 (15 g/L) | 40°C, 1:5 acid:alcohol molar ratio, 1,2-dichloroethane | 95.92% | [7][13] |

| Caffeic Acid Phenethyl Ester | Caffeic Acid | Phenethyl Alcohol | Novozym 435 | 69°C, 59 h, 1:72 acid:alcohol molar ratio, isooctane | 91.65% | [11] |

| Phenethyl Acetate | Vinyl Acetate | Phenethyl Alcohol | Novozym 435 | 57.8°C, 79 min | 85.4% | [10] |

| Phenethyl Acetate | Acetic Anhydride | Phenethyl Alcohol | Novozym 435 | Optimized molar ratio and temperature | 99.12% |[9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound via Fischer esterification and a representative protocol for enzymatic synthesis based on related phenethyl esters.

Protocol 1: Fischer-Speier Esterification

Materials:

-

Phenethyl alcohol

-

Isobutyric acid

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene or cyclohexane (optional, for azeotropic removal of water)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether or dichloromethane (for extraction)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Dean-Stark apparatus (optional)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine phenethyl alcohol, an excess of isobutyric acid (e.g., 1.5 to 2 equivalents), and a catalytic amount of concentrated sulfuric acid (a few drops) or p-toluenesulfonic acid (approx. 2 mol%). If using a Dean-Stark apparatus, fill the sidearm with the chosen azeotroping solvent (e.g., toluene).

-

Reflux: Heat the mixture to reflux (typically 110-120°C) for 1-4 hours.[2] Monitor the reaction progress by TLC or GC analysis. If using a Dean-Stark trap, continue reflux until no more water is collected.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether or another suitable organic solvent.

-

Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst and excess isobutyric acid - perform carefully due to CO₂ evolution), and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Protocol 2: Enzymatic Synthesis (Adapted from Phenethyl Formate Synthesis)

Materials:

-

Phenethyl alcohol

-

Isobutyric acid

-

Immobilized lipase (e.g., Novozym 435)

-

Anhydrous organic solvent (e.g., toluene or hexane)

Equipment:

-

Screw-capped flasks or reaction vials

-

Shaking incubator or magnetic stirrer with temperature control

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a screw-capped flask, dissolve phenethyl alcohol and isobutyric acid in the chosen organic solvent. A molar ratio with an excess of the alcohol (e.g., 1:5 acid to alcohol) can be employed to drive the reaction.[7]

-

Enzyme Addition: Add the immobilized lipase (e.g., 15 g/L of Novozym 435) to the substrate solution.[7]

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 40°C) with constant shaking (e.g., 200 rpm) for 24-72 hours.[7]

-

Monitoring: Monitor the formation of this compound by withdrawing small aliquots over time and analyzing them by GC or HPLC.

-

Product Recovery:

-

Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and reused.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: If necessary, the crude ester can be further purified by vacuum distillation.

Visualized Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate key workflows and reaction mechanisms described in this guide.

Caption: General experimental workflow for the synthesis and purification of this compound.

Caption: The reaction mechanism for the acid-catalyzed Fischer-Speier esterification.

Caption: A comparative overview of Fischer esterification and enzymatic synthesis methods.

References

- 1. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. athabascau.ca [athabascau.ca]

- 4. researchgate.net [researchgate.net]

- 5. digital.csic.es [digital.csic.es]

- 6. researchgate.net [researchgate.net]

- 7. Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Enzymatic synthesis of phenethyl ester from phenethyl alcohol with acyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimized enzymatic synthesis of caffeic acid phenethyl ester by RSM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fischer Esterification - 1863 Words | Bartleby [bartleby.com]

- 13. Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of Phenethyl Isobutyrate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of phenethyl isobutyrate in plants. This volatile ester, known for its pleasant fruity and floral aroma, is a subject of interest for its potential applications in the fragrance, flavor, and pharmaceutical industries. This document summarizes the current knowledge on its presence in various plant species, outlines the methodologies for its detection and quantification, and explores its biosynthetic origins within the plant cell.

Data Presentation: Quantitative Occurrence of this compound and Related Esters

This compound and its isomers have been identified as constituents of the essential oils and volatile profiles of several plant species. The following tables present a summary of the quantitative data available in the scientific literature. It is important to note that the concentration of these compounds can vary significantly based on the plant's genetic makeup, developmental stage, growing conditions, and the extraction method employed.

Table 1: Quantitative Analysis of this compound in Plants

| Plant Species | Family | Plant Part | Concentration (%) | Analytical Method |

| Pelargonium endlicherianum | Geraniaceae | Not Specified | 0.6[1] | GC-MS |

Table 2: Quantitative Analysis of Isobutyl Isobutyrate (an isomer) in Plants

| Plant Species | Family | Plant Part | Concentration (%) | Analytical Method |

| Chamaemelum nobile (Roman Chamomile) | Asteraceae | Flowers | 7.7 | GC-MS |

| Chamaemelum nobile (Roman Chamomile) | Asteraceae | Flowers | 3.7 - 7.22 | GC-MS |

Table 3: Quantitative Analysis of Other Isobutyrate Esters in Plants

| Plant Species | Family | Plant Part | Compound | Concentration (%) | Analytical Method |

| Pelargonium endlicherianum | Geraniaceae | Not Specified | 2-Phenylethyl-2-methylbutyrate | 10.5[1] | GC-MS |

| Chamaemelum nobile (Roman Chamomile) | Asteraceae | Flowers | 3-Methylpentyl isobutyrate | 10 - 15 | GC-MS |

| Chamaemelum nobile (Roman Chamomile) | Asteraceae | Flowers | 3-Methylpentyl isobutyrate | 12.54 | GC-MS |

Biosynthesis of this compound in Plants

The formation of this compound in plants is a multi-step process involving the convergence of two distinct biosynthetic pathways to produce the necessary precursors: 2-phenylethanol and isobutyric acid. These are subsequently joined by an esterification reaction.

Precursor Biosynthesis

-

2-Phenylethanol Biosynthesis: This aromatic alcohol is derived from the amino acid L-phenylalanine. The pathway typically involves the decarboxylation of L-phenylalanine to phenethylamine, followed by deamination and reduction, or a more direct route via phenylacetaldehyde. Key enzymes in this process include Phenylacetaldehyde Synthase (PAAS) and Phenylacetaldehyde Reductase (PAR).[2][3][4]

-

Isobutyric Acid Biosynthesis: Isobutyric acid, a branched-chain fatty acid, is primarily formed through the catabolism of the amino acid valine.[5][6] This pathway involves a series of enzymatic steps that convert valine to isobutyryl-CoA, which can then be hydrolyzed to isobutyric acid. This process is known to occur in the peroxisomes of plant cells.[5][6]

Esterification

The final step in the biosynthesis of this compound is the esterification of 2-phenylethanol with isobutyric acid (or more accurately, its activated form, isobutyryl-CoA). This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . These enzymes exhibit varying degrees of specificity for their alcohol and acyl-CoA substrates. While a specific AAT responsible for the synthesis of this compound has not yet been definitively characterized, it is understood that members of this enzyme family are responsible for the production of a wide array of volatile esters that contribute to floral and fruit aromas.[7][8][9]

Regulation of Floral Scent Production

The biosynthesis of floral volatiles, including this compound, is a tightly regulated process influenced by a variety of internal and external factors. While a specific signaling pathway for this compound has not been elucidated, the general principles of floral scent regulation provide a framework for understanding its control.

Key Regulatory Factors:

-

Transcriptional Regulation: The expression of biosynthetic genes is a key control point. Transcription factors, such as those from the MYB and bHLH families, have been shown to regulate the expression of genes involved in the phenylpropanoid and terpenoid pathways, which produce many floral scent compounds.

-

Hormonal Control: Plant hormones play a crucial role in coordinating developmental processes with scent production. Ethylene is often associated with the senescence of flowers and the concomitant decrease in scent emission. Jasmonates, on the other hand, are frequently involved in the induction of defense-related volatiles and can also influence floral scent profiles.

-

Environmental Factors: Light and temperature are major environmental cues that affect the timing and intensity of floral scent emission. Many flowers exhibit a diurnal rhythm of scent release, which is often synchronized with the activity of their pollinators.

Experimental Protocols: A Generalized Approach

The extraction and analysis of this compound from plant tissues typically involve a combination of solvent extraction or headspace collection followed by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation

-

Plant Material: Fresh plant material (e.g., flowers, leaves) should be collected and immediately processed or flash-frozen in liquid nitrogen and stored at -80°C to prevent degradation of volatile compounds.

-

Grinding: Frozen tissue is typically ground to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.

Extraction of Volatiles

Method A: Solvent Extraction

-

Extraction: A known weight of the powdered plant material is extracted with a suitable organic solvent (e.g., hexane, dichloromethane, or a mixture thereof) at a low temperature. The solvent-to-sample ratio should be optimized for the specific tissue.

-

Internal Standard: An internal standard (e.g., a known amount of a non-native, stable ester) is added to the extraction solvent to allow for accurate quantification.

-

Concentration: The extract is carefully concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.

Method B: Headspace Solid-Phase Microextraction (SPME)

-

Incubation: A known weight of the fresh or frozen plant material is placed in a sealed headspace vial.

-

Equilibration: The vial is incubated at a controlled temperature to allow volatile compounds to partition into the headspace.

-

Extraction: An SPME fiber with a suitable coating (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace for a defined period to adsorb the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: The concentrated solvent extract or the SPME fiber is introduced into the GC injection port for thermal desorption and transfer of the analytes onto the analytical column.

-

Separation: The volatile compounds are separated on a capillary column with a non-polar or semi-polar stationary phase. A temperature gradient is programmed to elute the compounds based on their boiling points and interactions with the stationary phase.

-

Detection and Identification: The separated compounds are detected by a mass spectrometer. Identification of this compound is achieved by comparing its mass spectrum and retention time with those of an authentic standard.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the compound to the peak area of the internal standard and constructing a calibration curve with known concentrations of a this compound standard.

Conclusion

This compound is a naturally occurring volatile ester found in a variety of plants, contributing to their characteristic aromas. While quantitative data on its occurrence is still somewhat limited, the biosynthetic pathway and general regulatory mechanisms are beginning to be understood. Further research is needed to identify the specific enzymes and regulatory networks controlling its production in different plant species. The methodologies outlined in this guide provide a foundation for researchers to explore the presence and function of this intriguing compound in the plant kingdom, with potential applications in various scientific and industrial fields.

References

- 1. youtube.com [youtube.com]

- 2. PbbHLH4 regulates floral monoterpene biosynthesis in Phalaenopsis orchids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Unraveling the regulation of floral fragrance biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Research advances in regulation and genetic engineering of floral scents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Update on the Function, Biosynthesis and Regulation of Floral Volatile Terpenoids [ouci.dntb.gov.ua]

Spectroscopic Profile of Phenethyl Isobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for phenethyl isobutyrate (CAS No. 103-48-0), a widely used fragrance and flavor ingredient. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. These tables provide quantitative information for easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.32 - 7.17 | m | - | 5H | Ar-H |

| 4.29 | t | 7.0 | 2H | -O-CH ₂-CH₂-Ar |

| 2.94 | t | 7.0 | 2H | -O-CH₂-CH ₂-Ar |

| 2.54 | sept | 7.0 | 1H | -CH(CH₃)₂ |

| 1.16 | d | 7.0 | 6H | -CH(CH ₃)₂ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 177.1 | C =O |

| 138.0 | Ar-C (quaternary) |

| 129.0 | Ar-C H |

| 128.5 | Ar-C H |

| 126.5 | Ar-C H |

| 65.1 | -O-C H₂- |

| 35.1 | -CH₂-C H₂-Ar |

| 34.1 | -C H(CH₃)₂ |

| 19.0 | -CH(C H₃)₂ |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3088, 3065, 3029 | Weak | Aromatic C-H Stretch |

| 2971, 2935, 2875 | Strong | Aliphatic C-H Stretch |

| 1731 | Strong | C=O Stretch (Ester) |

| 1497, 1455 | Medium | C=C Stretch (Aromatic Ring) |

| 1285, 1158 | Strong | C-O Stretch (Ester) |

| 750, 698 | Strong | C-H Out-of-plane Bend (Aromatic) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (GC-MS, 70 eV)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 104 | 99.99 | [C₈H₈]⁺ (styrene molecular ion) |

| 43 | 43.07 | [C₃H₇]⁺ (isopropyl cation) |

| 105 | 17.50 | [C₈H₉]⁺ (phenylethyl cation) |

| 71 | 14.90 | [C₄H₇O]⁺ (isobutyryl cation) |

| 91 | 9.86 | [C₇H₇]⁺ (tropylium cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 300 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans were typically co-added.

-

Relaxation Delay: A relaxation delay of 1-2 seconds was used between scans.

-

Spectral Width: A spectral width of approximately 10-12 ppm was used.

-

Referencing: The chemical shifts were referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) were accumulated to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2-5 seconds was employed.

-

Spectral Width: A spectral width of approximately 200-220 ppm was used.

-

Referencing: The chemical shifts were referenced to the solvent peak of CDCl₃ at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory or between two potassium bromide (KBr) salt plates to form a thin liquid film.[1]

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR, was used for analysis.[1]

-

Data Acquisition:

-

Spectral Range: The spectrum was recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

Resolution: A spectral resolution of 4 cm⁻¹ was used.

-

Number of Scans: 16 to 32 scans were co-added to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal or empty salt plates was recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction and Separation: The sample was introduced via Gas Chromatography (GC) using a system equipped with a capillary column (e.g., HP-5MS).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: The oven temperature was typically started at a low temperature (e.g., 50-60 °C), held for a few minutes, and then ramped up to a final temperature of around 250-280 °C.

-

-

Instrumentation: A mass spectrometer, such as a HITACHI M-80B, operating in electron ionization (EI) mode was used for detection.[1]

-

Mass Spectrometry Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: The mass-to-charge ratio (m/z) was scanned over a range of approximately 40-400 amu.

-

Ion Source Temperature: Maintained at around 200-230 °C.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Phenethyl Isobutyrate: A Comprehensive Technical Overview of its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physical properties of Phenethyl Isobutyrate (CAS No. 103-48-0), a compound of interest in various scientific and industrial applications. This document collates and presents key data on its boiling point and density, offering a valuable resource for laboratory and development work.

Core Physical Properties

This compound is a carboxylic ester recognized for its characteristic fruity and rosy aroma.[1] It is formally derived from the condensation of 2-phenylethanol and isobutyric acid.[2] Understanding its physical properties is fundamental for its application in research and development.

Quantitative Data Summary

The boiling point and density of this compound have been determined and are summarized below. It is important to note that slight variations in reported values exist in the literature, which may be attributed to different experimental conditions and purities of the samples tested.

| Physical Property | Value | Conditions |

| Boiling Point | 224 °C | Not specified |

| 230 °C | @ 760.00 mm Hg[1][2] | |

| 250 °C | (literature value)[3][4][5][6] | |

| Density | 0.987 - 0.990 g/mL | @ 25 °C[2] |

| 0.988 g/mL | @ 25 °C[3][4][5][6][7] | |

| 0.986 - 0.994 g/mL | @ 20 °C[1] |

Experimental Protocols

Detailed experimental methodologies for the determination of the boiling point and density of this compound are not explicitly detailed in the surveyed reference materials. These values are typically established through standardized analytical techniques.

Boiling Point Determination: The boiling point is generally determined by methods such as distillation under controlled pressure, as indicated by the specification "@ 760.00 mm Hg". Standard laboratory procedures would involve heating the liquid in a distillation apparatus and recording the temperature at which the vapor pressure of the liquid equals the applied pressure.

Density Measurement: Density is commonly measured using a pycnometer or a digital density meter. The procedure involves accurately measuring the mass of a known volume of the substance at a specified temperature, such as 20 °C or 25 °C.

Logical Relationships

The following diagram illustrates the relationship between the chemical compound and its key physical properties discussed in this guide.

Caption: Figure 1. Relationship between this compound and its physical properties.

References

- 1. This compound, 103-48-0 [thegoodscentscompany.com]

- 2. This compound | C12H16O2 | CID 7655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenyl ethyl Isobutyrate 103-48-0 India [ottokemi.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 103-48-0 [chemicalbook.com]

- 6. Phenyl ethyl Isobutyrate 103-48-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

Phenethyl Isobutyrate (CAS No. 103-48-0): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethyl isobutyrate, registered under CAS number 103-48-0, is a carboxylic ester recognized for its distinct fruity, rose-like aroma.[1][2] Primarily utilized as a fragrance and flavoring agent, this compound sees extensive application in the cosmetic, food, and perfume industries.[2][3] This technical guide provides a comprehensive overview of this compound, consolidating its physicochemical properties, spectroscopic data, synthesis and analysis protocols, and safety information. The document is intended to serve as a detailed resource for professionals in research and development.

Chemical Identity and Properties

This compound, also known as 2-phenylethyl 2-methylpropanoate, is formed from the formal condensation of 2-phenylethanol and isobutyric acid.[1] It is a colorless to pale yellow liquid that is practically insoluble in water but soluble in organic solvents like ethanol.[2]

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 103-48-0 | [1] |

| Molecular Formula | C₁₂H₁₆O₂ | [1] |

| Molecular Weight | 192.25 g/mol | [1][2] |

| Appearance | Clear, colorless to very pale yellow liquid | [2][3] |

| Odor | Fruity, rosy, floral, honey-like | [1][2] |

| Boiling Point | 224 - 250 °C | [2][3] |

| Density | 0.988 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.4850 - 1.500 | [3] |

| Flash Point | 100 °C (212 °F) - 108.33 °C (227 °F) | [4] |

| Water Solubility | Insoluble; 51-160 mg/L at 20-25 °C | [1][2] |

| Vapor Pressure | 0.01 mmHg @ 25 °C | |

| LogP | 3.5 at 35 °C | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Identifiers / Data | Source(s) |

| GC-MS (EI) | Top 5 Peaks (m/z): 104, 43, 105, 71, 91 | |

| ¹H NMR | Spectra available from public databases | [5] |

| ¹³C NMR | Spectra available from public databases | [1] |

| FTIR | Spectra available from public databases | [6] |

| Kovats Retention Index | Standard non-polar: 1368 - 1400; Standard polar: 1850 - 1935 | [1] |

Synthesis and Analysis Protocols

Experimental Protocol: Synthesis via Fischer Esterification

The most common method for preparing this compound is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between phenethyl alcohol and isobutyric acid.[1][7]

Objective: To synthesize this compound from phenethyl alcohol and isobutyric acid.

Materials:

-

Phenethyl alcohol (1 mole equivalent)

-

Isobutyric acid (1-1.2 mole equivalents)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.5-2% mol)

-

Toluene or Hexane (for azeotropic removal of water)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Diethyl ether or Ethyl acetate (for extraction)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or Soxhlet extractor with drying agent

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: Assemble a reflux apparatus with a round-bottom flask, Dean-Stark trap, and reflux condenser. Ensure all glassware is dry.

-

Charging Reactants: To the round-bottom flask, add phenethyl alcohol, isobutyric acid, and the acid catalyst (e.g., H₂SO₄). Add toluene to fill the Dean-Stark trap.

-

Reflux: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester product.[7] Continue reflux for 2-4 hours, or until the theoretical amount of water has been collected.

-

Work-up - Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel. Dilute with an organic solvent like diethyl ether. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted isobutyric acid), and finally with brine.[8]

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent (diethyl ether and toluene) using a rotary evaporator.

-

Purification: Purify the crude ester by vacuum distillation to obtain pure this compound.[9] The product is a colorless liquid with a characteristic floral, fruity odor.[2]

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying and quantifying this compound in complex mixtures like fragrance oils or food extracts.

Objective: To identify and quantify this compound using GC-MS.

Materials & Equipment:

-

Gas Chromatograph with Mass Spectrometer detector (GC-MS)

-

Capillary column (e.g., HP-5MS, DB-5, or similar non-polar column)

-

Helium (carrier gas)

-

Sample of this compound

-

Volatile organic solvent (e.g., hexane, dichloromethane, or ethyl acetate)[10]

-

Autosampler vials

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., 10 µg/mL).[10] If analyzing a complex matrix, an extraction step (e.g., Solid Phase Microextraction - SPME) may be necessary.[11]

-

Instrument Setup (Typical Parameters):

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (split or splitless mode, depending on concentration)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)

-

Oven Temperature Program: Start at 60-80 °C, hold for 1-2 minutes, then ramp at 5-10 °C/min to 280-300 °C, and hold for 5-10 minutes.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source: Electron Ionization (EI) at 70 eV

-

MS Scan Range: 40-400 m/z

-

-

Analysis: Inject the sample into the GC-MS system. The compound will be separated based on its boiling point and polarity on the GC column before being fragmented and detected by the mass spectrometer.

-

Data Interpretation: Identify this compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST, Wiley). The characteristic base peak is typically at m/z 104, corresponding to the tropylium ion ([C₇H₇]⁺) formed after cleavage of the ester bond.

Applications and Functional Relationships

This compound is a versatile compound with applications spanning multiple industries, driven by its specific chemical and sensory properties.[3]

-

Fragrance Industry: Its primary application is in perfumes and personal care products due to its pleasant and stable floral-fruity scent.[3][12] It acts as a fragrance enhancer and fixative, prolonging the scent's longevity.[12]

-

Flavor Industry: It is a FEMA-recognized flavoring agent (FEMA 2862), used to impart sweet, fruity, and honey-like notes in beverages, baked goods, candies, and ice cream.[1][2]

-

Cosmetics: Beyond fragrance, it serves as a skin-conditioning agent in lotions and creams.[3]

-

Pharmaceuticals: The compound is explored for its potential in drug formulations, primarily as a fragrance to mask unpleasant odors of active pharmaceutical ingredients (APIs), thereby improving patient compliance.[3][13]

-

Research: In chemical and sensory research, it is used to study olfactory responses and the effects of specific aromas on mood and behavior.[3]

Biological Activity and Signaling Pathways

Aromatic compounds like this compound are detected by a large family of G protein-coupled receptors (GPCRs) located in the olfactory epithelium.[14] The binding of an odorant molecule to its specific receptor initiates a signaling cascade. While the specific olfactory receptors for this compound are not defined, the general pathway is well-understood.

Safety and Toxicology

This compound is considered to have low toxicity.[4] A toxicological and dermatological review has been published, evaluating its safety as a fragrance ingredient.[15]

| Safety Metric | Value / Observation | Source(s) |

| Acute Oral Toxicity (LD50) | 5,200 mg/kg (Rat) | |

| Skin Irritation | Causes mild skin irritation | [4] |

| Eye Irritation | Causes mild eye irritation | [4] |

| Sensitization | Not considered a sensitizer at typical concentrations | [4] |

| Genotoxicity | No evidence of mutagenic activity | [16] |

| Carcinogenicity (IARC) | Not classified as a human carcinogen | [17] |

| GHS Classification | Warning: May be harmful if swallowed, causes mild skin/eye irritation. |

Handling and Storage:

-

Handling: Observe good industrial hygiene practices. Avoid contact with skin and eyes. Use in a well-ventilated area.[4]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep container tightly closed.[17]

-

Stability: The compound is stable under recommended storage conditions.[17] It may slowly hydrolyze to form isobutyric acid over time, especially under the effect of heat.[18]

References

- 1. This compound | C12H16O2 | CID 7655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 103-48-0 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. vigon.com [vigon.com]

- 5. This compound(103-48-0) 1H NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. US3057914A - Process for the preparation of isobutyrate esters - Google Patents [patents.google.com]

- 10. uoguelph.ca [uoguelph.ca]

- 11. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. youtube.com [youtube.com]

- 14. Reactome | Olfactory Signaling Pathway [reactome.org]

- 15. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. ScenTree - Phenoxyethyl isobutyrate (CAS N° 103-60-6) [scentree.co]

Phenethyl Isobutyrate: A Technical Guide to its Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethyl isobutyrate is a carboxylic ester recognized for its characteristic fruity and rosy aroma, leading to its extensive use in the fragrance and flavor industries. This technical guide provides an in-depth overview of the history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis via Fischer esterification are provided, alongside a comprehensive summary of its quantitative data. Furthermore, this document explores its primary application as a fragrance and flavoring agent and touches upon the general olfactory signaling pathway through which such esters are perceived.

Discovery and History

The precise date and discoverer of this compound are not well-documented, a common trait for many specialty chemicals developed for the flavor and fragrance industry. Its synthesis and characterization are rooted in the broader advancements in organic chemistry in the late 19th and early 20th centuries, particularly following the elucidation of the Fischer esterification reaction by Emil Fischer in 1895. This period saw a surge in the synthesis of various esters for commercial use in perfumery and flavorings.[1]

While early production was likely carried out by companies such as Schimmel & Co. and Haarmann & Reimer in Germany, a notable milestone in its documented history is a 1960 patent granted to Garry C. Kitchens and Thomas F. Wood of The Givaudan Corporation.[1][2] This patent details a process for preparing isobutyrate esters, including this compound, indicating its established importance as a fragrance and flavor chemical by that time.[2] this compound is found naturally in trace amounts in peppermint oils, beer, cider, and certain floral essential oils.[3][4]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a distinct fruity and rosy odor.[5][6] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₂ | [7] |

| Molecular Weight | 192.25 g/mol | [8] |

| CAS Number | 103-48-0 | [7] |

| Appearance | Colorless to pale yellow liquid | [5][6] |

| Odor | Fruity, rosy | [3] |

| Boiling Point | 250 °C (lit.) | [3][6] |

| Density | 0.988 g/mL at 25 °C (lit.) | [3][6] |

| Refractive Index | n20/D 1.4873 (lit.) | [3][6] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [8] |

| Flash Point | 227 °F (108.3 °C) | [8] |

Synthesis

The most common method for the industrial and laboratory synthesis of this compound is the Fischer esterification of phenethyl alcohol with isobutyric acid, using an acid catalyst such as sulfuric acid.[5][9]

General Reaction

Detailed Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on standard laboratory practices for Fischer esterification.[5][6][10][11]

Materials:

-

Phenethyl alcohol

-

Isobutyric acid

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether (or other suitable extraction solvent)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine one molar equivalent of phenethyl alcohol and 1.5 to 2 molar equivalents of isobutyric acid.

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of the reactants) to the mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water as it is formed.

-

Workup - Neutralization: After the reflux is complete, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing an equal volume of cold water.

-

Extraction: Extract the aqueous layer with diethyl ether.

-

Washing: Wash the organic layer sequentially with 5% sodium bicarbonate solution to neutralize any unreacted acid (caution: CO₂ evolution), followed by a wash with saturated sodium chloride solution (brine) to remove any remaining water-soluble components.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Decant or filter the dried organic solution and remove the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Applications and Biological Activity

This compound is primarily used as a fragrance ingredient in perfumes, cosmetics, soaps, and detergents.[12][13] It is also utilized as a flavoring agent in a variety of food products, including beverages, ice cream, candy, and baked goods, where it imparts a fruity, peach-like flavor.[8][10]

The biological activity of this compound is predominantly related to its interaction with olfactory receptors in the nasal epithelium. Like other volatile esters, it is perceived through a complex signaling cascade.

Olfactory Signaling Pathway

The perception of odorants like this compound begins with their interaction with Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[14]

Caption: Simplified diagram of the olfactory signal transduction pathway.

This binding activates the associated G-protein (Golf), which in turn activates adenylyl cyclase.[14] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of sodium and calcium ions. This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb of the brain, where the signal is further processed, leading to the perception of smell.[14]

Safety and Toxicology

This compound is generally regarded as safe (GRAS) for its intended use as a flavoring agent.[9] Toxicological and dermatological reviews have been conducted to ensure its safety for use in fragrance applications.[11] It is mildly toxic by ingestion, and as with most organic chemicals, appropriate safety precautions should be taken during handling in a laboratory or industrial setting.[8]

References

- 1. scbt.com [scbt.com]

- 2. US3057914A - Process for the preparation of isobutyrate esters - Google Patents [patents.google.com]

- 3. foreverest.org [foreverest.org]

- 4. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 5. benchchem.com [benchchem.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. This compound | 103-48-0 [sigmaaldrich.com]

- 8. lookchem.com [lookchem.com]

- 9. athabascau.ca [athabascau.ca]

- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 11. sites.nvcc.edu [sites.nvcc.edu]

- 12. Changes in Olfactory Receptor Expression Are Correlated With Odor Exposure During Early Development in the zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. phenoxyethyl isobutyrate, 103-60-6 [thegoodscentscompany.com]

- 14. Reactome | Olfactory Signaling Pathway [reactome.org]

Phenethyl Isobutyrate: A Comprehensive Technical Review for Drug Development and Research Professionals

An in-depth exploration of the synthesis, chemical properties, and burgeoning therapeutic applications of phenethyl isobutyrate, a versatile ester with significant potential in pharmaceutical sciences.

Introduction

This compound (PEI), a carboxylic ester formed from the condensation of 2-phenylethanol and isobutyric acid, is a colorless to pale yellow liquid with a characteristic fruity and rosy odor[1]. Traditionally utilized in the fragrance and flavor industries, recent scientific investigations have unveiled its potential in drug development, particularly in enhancing the efficacy of existing antibiotics. This technical guide provides a comprehensive review of the scientific literature on this compound, focusing on its chemical and physical properties, synthesis methodologies, and its emerging role in pharmaceutical applications. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its mechanism of action.

Chemical and Physical Properties

This compound is a stable compound, practically insoluble in water but soluble in alcohol and most non-volatile oils[1]. Its key chemical and physical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₂ | [1] |

| Molecular Weight | 192.25 g/mol | [1] |

| CAS Number | 103-48-0 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fruity, rosy, floral | [1] |

| Boiling Point | 250 °C (lit.) | [1] |

| Density | 0.988 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.4873 (lit.) | [1] |

| Flash Point | 227 °F | [2] |

| Water Solubility | 51-160 mg/L at 20-25 °C | [2] |

| LogP | 3.5 at 35 °C | [2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of the key spectral data is presented in Table 2.

| Spectroscopic Technique | Key Peaks/Signals |

| Mass Spectrometry (GC-MS) | Major Fragments (m/z): 104 (base peak), 43, 105, 71, 91 |

| Infrared (IR) Spectroscopy | Characteristic ester carbonyl (C=O) stretch. |

| ¹H NMR Spectroscopy | Signals corresponding to the phenethyl and isobutyryl protons. |

| ¹³C NMR Spectroscopy | Resonances for the aromatic, aliphatic, and carbonyl carbons. |

Note: Detailed peak assignments for ¹H and ¹³C NMR were not available in the searched literature.

Synthesis of this compound

This compound can be synthesized through several methods, with Fischer esterification and enzymatic synthesis being the most common.

Fischer Esterification

The most traditional method for synthesizing this compound is the Fischer esterification of 2-phenylethanol with isobutyric acid, typically catalyzed by a strong acid like sulfuric acid[3]. The reaction is reversible and is driven to completion by removing water as it is formed or by using an excess of one of the reactants[4].

The following is a generalized protocol for the synthesis of this compound via Fischer esterification:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-phenylethanol and a molar excess of isobutyric acid.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether) and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Enzymatic Synthesis

Enzymatic synthesis offers a more environmentally friendly alternative to traditional chemical methods, often proceeding under milder reaction conditions with high specificity[5]. Lipases are commonly employed as biocatalysts for the esterification of 2-phenylethanol.

The following is a generalized protocol for the enzymatic synthesis of this compound:

-

Reaction Setup: In a suitable vessel, combine 2-phenylethanol, isobutyric acid (or an acyl donor like vinyl isobutyrate), and an immobilized lipase (e.g., Novozym 435) in an organic solvent (e.g., hexane).

-

Incubation: The reaction mixture is incubated at a controlled temperature with agitation for a specified period.

-

Enzyme Removal: The immobilized enzyme is removed by filtration.

-

Purification: The solvent is evaporated, and the product is purified, typically by column chromatography or distillation.

Studies on the enzymatic synthesis of other phenethyl esters, such as phenethyl acetate, have reported high conversion yields, often exceeding 98%[6]. Similar high yields can be anticipated for the enzymatic synthesis of this compound under optimized conditions.

Applications in Drug Development

While traditionally used in other industries, this compound has shown promise in several areas of pharmaceutical research and development.

Potentiation of Antitubercular Drugs

A significant finding is the ability of a similar compound, 2-phenylethyl butyrate (2-PEB), to enhance the potency of the second-line antitubercular drug ethionamide against Mycobacterium tuberculosis[7]. This effect is particularly relevant for drug-resistant strains.

Ethionamide is a prodrug that requires activation by the mycobacterial enzyme EthA to exert its therapeutic effect. The expression of ethA is negatively regulated by the transcriptional repressor EthR[8]. 2-PEB has been shown to inhibit the binding of EthR to the ethA promoter, leading to increased expression of EthA and consequently, enhanced activation of ethionamide[7]. This mechanism effectively lowers the minimum inhibitory concentration (MIC) of ethionamide, restoring its efficacy against certain resistant strains[9].

Drug Delivery and Taste Masking

This compound is also being explored for its potential use in drug formulations to enhance the delivery of active ingredients and to mask unpleasant tastes[10][11]. Its fragrant properties can be utilized to improve patient compliance by masking the undesirable odors of some active pharmaceutical ingredients (APIs)[11]. The principles of taste masking often involve either reducing the drug's solubility in saliva or preventing its interaction with taste receptors[12]. While specific quantitative data on the efficacy of this compound in these applications is limited in the current literature, its chemical properties make it a plausible candidate for such formulation strategies.

Other Applications

Beyond its emerging pharmaceutical applications, this compound has a well-established presence in other industries.

Fragrance and Flavor Industry

The primary application of this compound is as a fragrance and flavoring agent[10][11]. Its pleasant fruity and floral aroma makes it a common ingredient in perfumes, cosmetics, soaps, and lotions[10]. In the food industry, it is used to impart peach-like flavors in beverages, ice cream, candy, and baked goods[1].

The perception of smell is initiated by the binding of odorant molecules, such as this compound, to olfactory receptors (ORs), which are G protein-coupled receptors located on the surface of olfactory receptor neurons in the nasal cavity[13][14]. This binding event triggers a signal transduction cascade, leading to the generation of a nerve impulse that is transmitted to the brain and interpreted as a specific scent[13].

Safety and Toxicology

This compound is generally regarded as safe for its intended use in food and consumer products[15]. Toxicological and dermatological reviews have been conducted, and it is not classified as a hazardous substance[16].

Conclusion

This compound is a molecule with a rich history in the fragrance and flavor industries that is now demonstrating significant potential in the pharmaceutical arena. Its ability to potentiate the effects of antitubercular drugs by targeting a key resistance mechanism highlights a novel therapeutic strategy. Further research into its applications in drug delivery and taste masking is warranted. This technical guide provides a solid foundation of the current knowledge on this compound, offering valuable insights for researchers and professionals in drug development and related scientific fields. The detailed protocols and compiled data serve as a practical resource for future investigations into this promising compound.

References

- 1. DSpace [scholarbank.nus.edu.sg]

- 2. This compound | 103-48-0 [chemicalbook.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 6. Enzymatic synthesis of phenethyl ester from phenethyl alcohol with acyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenylethyl Butyrate Enhances the Potency of Second-Line Drugs against Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EthR, a repressor of the TetR/CamR family implicated in ethionamide resistance in mycobacteria, octamerizes cooperatively on its operator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. Phenyl Ethyl Isobutyrate (103-48-0) | Supplier & Exporter [chemicalbull.com]

- 12. jpsbr.org [jpsbr.org]

- 13. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 14. If it smells - it's chemistry | Feature | RSC Education [edu.rsc.org]

- 15. ewg.org [ewg.org]

- 16. globalresearchonline.net [globalresearchonline.net]

Biological Activity Screening of Phenethyl Isobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl isobutyrate is an ester recognized for its pleasant floral and fruity aroma, leading to its widespread use as a fragrance and flavoring agent in cosmetics, personal care products, and food items.[1][2][3][4] Chemically, it is the ester of phenethyl alcohol and isobutyric acid.[5] While its primary applications are in the sensory domain, understanding its broader biological activity profile is crucial for comprehensive safety assessment and exploring potential secondary applications. This technical guide provides a summary of the available toxicological data and outlines standard experimental protocols for further biological activity screening. To date, publicly available research on the specific biological activities of this compound beyond toxicological endpoints is limited. The information presented herein is based on existing safety assessments and general pharmacological screening methodologies.

Toxicological Profile

The safety of this compound has been evaluated, primarily in the context of its use as a fragrance ingredient. The available data from these assessments indicate a low level of toxicity.

Quantitative Toxicological Data

| Parameter | Species | Route of Administration | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 5200 mg/kg | Food and Cosmetics Toxicology. Vol. 16, Pg. 847, 1978[6] |

| Skin Irritation | Human | Topical | No irritation at 2% | The Good Scents Company safety data sheet[6] |

| Skin Sensitization | Human | Topical | No sensitization at 2% | The Good Scents Company safety data sheet[6] |

Genotoxicity and Other Endpoints

Studies conducted by the Research Institute for Fragrance Materials (RIFM) have assessed the genotoxic potential of this compound and related compounds.

-

Mutagenicity: In an Ames test, this compound was found to be non-mutagenic.[7]

-

Clastogenicity: An in vitro micronucleus test with human peripheral blood lymphocytes showed that this compound did not induce micronuclei, indicating it is non-clastogenic under the test conditions.[7]

-

Phototoxicity and Photoallergenicity: Based on its UV absorption spectra, this compound is not expected to be a phototoxic or photoallergenic concern.[8]

Experimental Protocols for Biological Activity Screening

Given the limited data on the specific biological activities of this compound, the following are detailed, standard protocols that can be employed for a comprehensive screening.

1. Antimicrobial Activity Screening: Broth Microdilution Assay